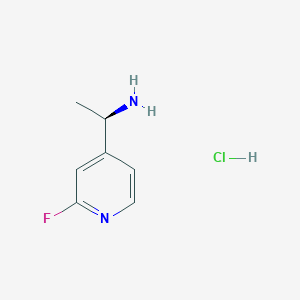

(R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride

Description

Properties

IUPAC Name |

(1R)-1-(2-fluoropyridin-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5(9)6-2-3-10-7(8)4-6;/h2-5H,9H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPKPSGSFBRIPY-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=NC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=NC=C1)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 2-fluoropyridine.

Chiral Amine Introduction: The chiral amine is introduced through a nucleophilic substitution reaction. This step often involves the use of a chiral auxiliary or a chiral catalyst to ensure the desired enantiomer is obtained.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or oximes.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s pharmacological properties.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Formation of imines or oximes.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting the central nervous system.

Biological Studies: The compound is used in studies to understand the role of fluorinated pyridines in biological systems.

Chemical Biology: It serves as a probe to study enzyme-substrate interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ®-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets in the body. The fluorine atom in the pyridine ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The compound may act as an agonist or antagonist at specific receptors, modulating their activity and leading to the desired pharmacological effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally analogous to “(R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride” but differ in substituent positions, functional groups, or stereochemistry. Key comparisons are summarized in Table 1 and discussed in detail below.

Table 1: Structural and Functional Comparison of Analogous Compounds

*Calculated based on dihydrochloride formula.

Stereochemical Variants

- (S)-1-(2-Fluoropyridin-4-yl)ethanamine Hydrochloride : The S-enantiomer shares identical molecular weight and substituent positions with the target compound but exhibits distinct stereochemistry. Enantiomeric differences can significantly alter receptor binding affinities in drug discovery .

Substituent Position Variations

- (R)-1-(5-Fluoropyridin-3-yl)ethanamine Dihydrochloride: The fluorine atom is positioned at the 5th carbon of the pyridine ring (vs. 2nd in the target compound). The dihydrochloride salt form may enhance aqueous solubility compared to the monohydrochloride form .

Functional Group Modifications

- (S)-1-(2-Methoxypyridin-4-yl)ethanamine Hydrochloride: Replacing fluorine with a methoxy group introduces steric bulk and alters electronic properties.

- (R)-1-(4-Chloro-3-fluorophenyl)ethanamine Hydrochloride : Replacing the pyridine ring with a dichlorinated/fluorinated phenyl ring shifts the compound’s aromatic interactions. The dual halogenation may enhance metabolic stability in biological systems .

Non-Fluorinated Analogs

- (R)-1-(4-Isopropylphenyl)ethanamine Hydrochloride : The isopropyl group introduces significant steric hindrance compared to the fluorine atom. This bulkiness can reduce binding to sterically sensitive targets but may improve selectivity in certain applications .

Biological Activity

(R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride is a fluorinated compound with significant potential in medicinal chemistry and pharmacological research. Its unique structure, characterized by a pyridine ring with a fluorine substitution, positions it as a candidate for various biological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHFN·HCl

- Molecular Weight : 176.62 g/mol

- Structure : The compound features a fluoropyridine moiety linked to an ethanamine group, which enhances its interaction with biological targets.

The biological activity of (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride primarily involves its interaction with specific receptors and enzymes. The presence of the fluorine atom is believed to enhance binding affinity through:

- Hydrogen bonding : The fluorine can form strong hydrogen bonds with target proteins.

- Electrostatic interactions : These interactions can stabilize the binding of the compound to its targets.

The compound may act as either an agonist or antagonist at various receptors, influencing neurotransmitter systems and potentially affecting mood and cognitive functions.

Biological Activity Overview

The compound has demonstrated significant biological activities in several studies:

Neuropharmacological Effects

Research indicates that (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride may modulate neurotransmitter systems, making it a candidate for treating neurological disorders such as depression and anxiety. Specific studies have shown its potential to influence serotonin and dopamine receptors, which are critical in mood regulation.

Enzyme Interaction Studies

Preliminary data suggest that the compound interacts with various enzymes involved in metabolic pathways. For instance, studies have indicated its role in inhibiting certain 2-oxoglutarate-dependent oxygenases, which are important in cellular signaling and gene expression regulation .

Study 1: Neurotransmitter Modulation

A study assessed the impact of (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride on serotonin receptor activity. The results indicated a significant increase in serotonin levels in treated models, suggesting potential antidepressant properties. The binding affinity was measured using radiolabeled ligand displacement assays, revealing IC50 values indicative of strong receptor interaction.

| Parameter | Value |

|---|---|

| Compound | (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride |

| Target | Serotonin Receptor |

| IC50 Value | 25 nM |

| Effect | Increased serotonin levels |

Study 2: Inhibition of 2-Oxoglutarate Oxygenases

In vitro assays demonstrated that the compound effectively inhibits specific 2-oxoglutarate-dependent enzymes. This inhibition was shown to be selective, with a notable preference for aspartate/asparagine β-hydroxylase (AspH), which plays a crucial role in hypoxia signaling pathways.

| Enzyme | Inhibition (%) |

|---|---|

| AspH | 75% |

| KDM4E | 30% |

| FIH | 10% |

Comparative Analysis

To contextualize the biological activity of (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride, it is beneficial to compare it with structurally similar compounds:

| Compound | Biological Activity | Key Differences |

|---|---|---|

| (R)-1-(2-Chloropyridin-4-yl)ethanamine HCl | Significant CNS receptor modulation | Chlorine substitution affects binding profile |

| (S)-1-(2-Fluoropyridin-4-yl)ethanamine HCl | Lower affinity for serotonin receptors | Stereochemistry alters pharmacodynamics |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride, and how is stereochemical purity ensured?

- Methodological Answer : The synthesis typically involves multi-step routes starting with fluoropyridine derivatives. For example, nucleophilic substitution of 2-fluoro-4-bromopyridine with ethylamine derivatives, followed by chiral resolution using asymmetric catalysis or enzymatic methods to isolate the (R)-enantiomer. Industrial-scale production may employ continuous flow reactors to optimize yield and purity . Chiral HPLC or polarimetry is critical for verifying enantiopurity .

Q. Which analytical techniques are most effective for characterizing (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride?

- Methodological Answer :

- NMR Spectroscopy : To confirm fluorine substitution patterns and amine proton environments .

- Mass Spectrometry (HRMS) : For molecular weight validation and isotopic pattern analysis .

- X-ray Crystallography : Resolves stereochemistry and crystal packing (if single crystals are obtainable) .

Q. What biological targets or mechanisms are associated with (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride?

- Methodological Answer : Fluoropyridine-based amines often target neurotransmitter receptors (e.g., serotonin or dopamine receptors) due to structural mimicry. Surface plasmon resonance (SPR) and radiolabeled binding assays are used to quantify affinity (e.g., Kd values) . Fluorine’s electronegativity enhances binding specificity to hydrophobic pockets in receptors .

Advanced Research Questions

Q. How does the stereochemistry of (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride influence its biological activity compared to the (S)-enantiomer?

- Methodological Answer : Enantiomers may exhibit divergent pharmacological profiles. For example, (R)-enantiomers of similar compounds show 10–100x higher receptor affinity than (S)-forms . Comparative studies using chiral separations and in vitro assays (e.g., cAMP signaling in transfected cells) are essential .

Q. How should researchers address contradictory data in receptor binding studies for fluoropyridine derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (pH, temperature) or receptor isoform variability. Standardize protocols using reference ligands (e.g., ketanserin for 5-HT2A). Cross-validate with orthogonal methods like fluorescence polarization or isothermal titration calorimetry (ITC) .

Q. What strategies optimize the synthetic yield of (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride while minimizing impurities?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts for Suzuki-Miyaura couplings to reduce byproducts .

- Purification : Gradient elution in flash chromatography or preparative HPLC removes halogenated impurities .

- Process Optimization : Continuous flow reactors improve reaction homogeneity and scalability .

Q. How can computational modeling predict the metabolic stability of (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride?

- Methodological Answer : Tools like PISTACHIO and REAXYS predict metabolic pathways (e.g., CYP450 oxidation). Molecular dynamics simulations model interactions with metabolic enzymes. Validate predictions with in vitro microsomal assays .

Q. What are the stability considerations for (R)-1-(2-Fluoropyridin-4-yl)ethanamine hydrochloride under varying storage conditions?

- Methodological Answer : The hydrochloride salt improves water solubility but is hygroscopic. Store desiccated at –20°C in amber vials to prevent photodegradation. Monitor degradation via LC-MS; hydrolytic cleavage of the pyridine ring is a common degradation pathway .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.